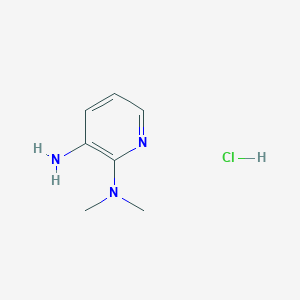

N2,N2-Dimethylpyridine-2,3-diamine hydrochloride

Description

N2,N2-Dimethylpyridine-2,3-diamine hydrochloride is a substituted diaminopyridine derivative characterized by two methyl groups attached to the N2 nitrogen of the pyridine ring and amine groups at the 2- and 3-positions. Its molecular formula is C7H12Cl2N3, with a molecular weight of 196.08 g/mol . This compound is typically synthesized via nucleophilic substitution or reduction reactions involving halogenated pyridine precursors, followed by dimethylation and hydrochloride salt formation . It serves as a key intermediate in pharmaceutical synthesis, particularly for heterocyclic compounds like pyrido[2,3-d]pyrimidines, which exhibit cytotoxic and diuretic activities .

Properties

IUPAC Name |

2-N,2-N-dimethylpyridine-2,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-10(2)7-6(8)4-3-5-9-7;/h3-5H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKMSXQTGYCUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride typically involves the reaction of 2,3-diaminopyridine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethylpyridine-2,3-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of N2,N2-Dimethylpyridine-2,3-diamine.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

N2,N2-Dimethylpyridine-2,3-diamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2,N2-Dimethylpyridine-2,3-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The specific pathways involved depend on the context of its use, such as in catalysis or biochemical assays.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between N2,N2-dimethylpyridine-2,3-diamine hydrochloride and its analogues:

Key Differences and Implications

The 2,3-diamine configuration enables regioselective coupling in heterocyclic synthesis, unlike the 2,5-diamine isomer, which may form different ring systems .

Physicochemical Properties :

- Lipophilicity : N2-Cyclopropylpyridine-2,3-diamine (logP ~1.8 estimated) is more lipophilic than the dimethylated compound (logP ~0.5), impacting membrane permeability .

- Solubility : The hydrochloride salt form of the dimethyl derivative improves aqueous solubility compared to free-base analogues .

Synthetic Utility :

- The dimethylated compound is preferred in multi-step syntheses due to its stability under acidic conditions, as seen in the preparation of pyrido[2,3-d]pyrimidines .

- N2-Methyl derivatives are less stable during prolonged storage, requiring stringent anhydrous conditions .

Analytical and Pharmacological Insights

Analytical Challenges

- Purity Profiling: Impurities such as N2-monomethyl or deaminated byproducts are monitored via HPLC, similar to methods used for alfuzosin hydrochloride .

- Spectroscopic Differentiation : The 2,3-diamine isomer exhibits distinct NMR shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) compared to the 2,5-diamine isomer (δ 7.5–8.0 ppm) .

Pharmacological Potential

- Pyrido[2,3-d]pyrimidines: Derivatives synthesized from diaminopyridines show IC50 values <10 μM in cytotoxicity assays against cancer cell lines .

- Diuretic Agents : Analogues like BS 7161 D (a pyridine-based compound) demonstrate 30–50% increased urinary excretion in preclinical models .

Biological Activity

N2,N2-Dimethylpyridine-2,3-diamine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Overview of this compound

This compound is a pyridine derivative that has been studied for various biological activities, including antimicrobial and anticancer effects. Its structural characteristics allow it to interact with biological molecules, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The proposed mechanism involves the inhibition of bacterial enzymes and disruption of cell membranes. In vitro studies have shown that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In studies involving various cancer cell lines, including HepG2 (liver), SGC-7901 (gastric), and MCF-7 (breast) cancers, it demonstrated significant cytotoxic effects. The mechanism is believed to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.

- Cell Signaling Modulation : It can interfere with signaling pathways that regulate cell proliferation and survival, leading to increased apoptosis in cancer cells.

Case Studies

- Anticancer Efficacy : A study reported that this compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics like 5-fluorouracil, indicating its potential as a more effective anticancer agent .

- Antimicrobial Activity : Another investigation highlighted its effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as an alternative treatment option in infections where traditional antibiotics fail.

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Inhibition of bacterial enzymes and membrane disruption |

| Anticancer | Significant cytotoxicity in various cancer cell lines | Induction of apoptosis and modulation of cell signaling |

Q & A

Basic: What are the recommended synthetic routes for N2,N2-Dimethylpyridine-2,3-diamine hydrochloride?

Methodological Answer:

The synthesis typically involves catalytic reduction of nitro- or halogen-substituted pyridine precursors. For example, 3-amino-2-nitropyridine derivatives can be reduced using stannous chloride (SnCl₂) in hydrochloric acid (HCl) or via catalytic hydrogenation with palladium on carbon (Pd/C) . Post-reduction, dimethylation of the amine groups is achieved using methylating agents like methyl iodide (CH₃I) in the presence of a base. The final hydrochloride salt is formed by treating the free base with concentrated HCl and crystallizing in anhydrous ethanol .

Key Considerations:

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure complete reduction of nitro groups.

- Use inert atmospheres (e.g., nitrogen) during methylation to prevent oxidation.

Basic: How should researchers characterize this compound for structural confirmation?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and methyl group integration. For example, dimethylamine protons appear as singlets at δ ~2.8–3.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H⁺]⁺ for C₇H₁₁N₃·HCl: calc. 173.08, observed 173.09) .

- HPLC-PDA : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) to assess purity (>95%) and retention time consistency .

Advanced: What are the critical impurities and degradation products in this compound, and how are they identified?

Methodological Answer:

Common impurities include:

- Unreacted intermediates : Residual 3-amino-2-nitropyridine (detectable via HPLC at 254 nm) .

- N-Methylated byproducts : E.g., mono-methylated derivatives, identified using LC-MS/MS with selective ion monitoring (SIM) .

- Degradation products : Hydrolysis under acidic conditions may yield 2,3-diaminopyridine, detectable via ion-pair chromatography with UV detection at 280 nm .

Analytical Workflow:

Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions.

HPLC-DAD/ELSD : Compare degradation profiles against reference standards (e.g., USP Alfuzosin System Suitability Mixture RS for amine-related impurities) .

Advanced: How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

Follow ICH guidelines (Q1A–Q1E) with the following protocol:

- Long-term Stability : Store at 25°C ± 2°C / 60% RH ± 5% for 12–24 months.

- Accelerated Stability : 40°C ± 2°C / 75% RH ± 5% for 6 months.

- Analytical Endpoints :

Data Interpretation:

Use Arrhenius modeling to predict shelf life if degradation follows first-order kinetics.

Advanced: How can conflicting data on degradation pathways be resolved?

Methodological Answer:

- Hypothesis Testing : Compare degradation under oxidative (H₂O₂), photolytic (ICH Q1B), and thermal stress conditions.

- Isolation and Characterization : Use preparative HPLC to isolate degradation products, followed by NMR and HRMS for structural elucidation.

- Cross-Validation : Compare results with pharmacopeial standards (e.g., USP Alfuzosin Hydrochloride RS) to identify systemic errors in analytical methods .

Example Workflow:

Observe inconsistent HPLC peaks under acidic vs. alkaline degradation.

Isolate the unknown peak and confirm via HRMS as a demethylated derivative (m/z 159.06 for C₅H₇N₃·HCl).

Adjust mobile phase pH to improve resolution of polar degradation products .

Advanced: What strategies validate HPLC methods for quantifying residual solvents and amines?

Methodological Answer:

- System Suitability : Use USP Alfuzosin System Suitability Mixture RS to validate column efficiency (N ≥ 2000), tailing factor (≤2.0), and resolution (R ≥ 1.5 between adjacent peaks) .

- Method Validation Parameters :

- Linearity : R² ≥ 0.999 for calibration curves (1–150% of target concentration).

- Accuracy : Spike recovery of 98–102% for known impurities.

- Precision : ≤2% RSD for intraday/interday replicates.

- Residual Solvents : Gas chromatography (GC) with headspace sampling, referencing USP <467> guidelines for Class 2 solvents (e.g., methanol, ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.